2-(cyclohexylamino)-6-phenyl-4(3H)-pyrimidinone
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Overview
Description
2-(Cyclohexylamino)-6-phenyl-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core with a cyclohexylamino group at the 2-position and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylamino)-6-phenyl-4(3H)-pyrimidinone typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group is introduced via nucleophilic substitution, where cyclohexylamine reacts with the intermediate pyrimidinone compound.
Addition of the Phenyl Group: The phenyl group is introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyrimidinone intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)-6-phenyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclohexylamine in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
Scientific Research Applications
2-(Cyclohexylamino)-6-phenyl-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(cyclohexylamino)-6-phenyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopentylamino)-6-phenyl-4(3H)-pyrimidinone
- 2-(Cyclohexylamino)-3-phenylquinazoline-4(3H)-one
Uniqueness
2-(Cyclohexylamino)-6-phenyl-4(3H)-pyrimidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C16H19N3O |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-(cyclohexylamino)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H19N3O/c20-15-11-14(12-7-3-1-4-8-12)18-16(19-15)17-13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H2,17,18,19,20) |
InChI Key |
WLKHCNMIVBLWRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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